Cas no 1207839-86-8 (4-Bromo-6-methoxypyrazolo[1,5-A]pyridine)
![4-Bromo-6-methoxypyrazolo[1,5-A]pyridine structure](https://ja.kuujia.com/scimg/cas/1207839-86-8x500.png)
4-Bromo-6-methoxypyrazolo[1,5-A]pyridine 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-6-methoxyh-pyrazolo[1,5-a]pyridine
- 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine
- WOKOIVXIZPPZFL-UHFFFAOYSA-N
- FCH2309208
- AK163938
- AX8295016
- ST24043461
- DA-14400
- 1207839-86-8
- MFCD22689926
- CS-0041908
- DS-8389
- SCHEMBL2354807
- EN300-5164335
- AKOS024464892
- 4-BROMO-6-METHOXYPYRAZOLO[1,5-A]PYRIDINE
- 4-Bromo-6-methoxypyrazolo[1,5-A]pyridine
-
- MDL: MFCD22689926
- インチ: 1S/C8H7BrN2O/c1-12-6-4-7(9)8-2-3-10-11(8)5-6/h2-5H,1H3
- InChIKey: WOKOIVXIZPPZFL-UHFFFAOYSA-N
- ほほえんだ: BrC1=C([H])C(=C([H])N2C1=C([H])C([H])=N2)OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 225.97418g/mol
- どういたいしつりょう: 225.97418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 26.5
4-Bromo-6-methoxypyrazolo[1,5-A]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D757510-1g |
4-BroMo-6-Methoxypyrazolo[1,5-a]pyridine |
1207839-86-8 | 98% | 1g |
$220 | 2024-06-07 | |
eNovation Chemicals LLC | D757510-250mg |
4-BroMo-6-Methoxypyrazolo[1,5-a]pyridine |
1207839-86-8 | 98% | 250mg |
$115 | 2024-06-07 | |
eNovation Chemicals LLC | D757510-5g |
4-BroMo-6-Methoxypyrazolo[1,5-a]pyridine |
1207839-86-8 | 98% | 5g |
$605 | 2024-06-07 | |
Chemenu | CM152064-100mg |
4-bromo-6-methoxypyrazolo[1,5-a]pyridine |
1207839-86-8 | 95%+ | 100mg |
$*** | 2023-04-03 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00409-5g |
4-Bromo-6-Methoxypyrazolo[1,5-a]pyridine |
1207839-86-8 | 95% | 5g |
$1350 | 2023-09-07 | |
Chemenu | CM152064-250mg |
4-bromo-6-methoxypyrazolo[1,5-a]pyridine |
1207839-86-8 | 95+% | 250mg |
$249 | 2021-08-05 | |
eNovation Chemicals LLC | D786362-25g |
4-BROMO-6-METHOXYPYRAZOLO[1,5-A]PYRIDINE |
1207839-86-8 | 98% | 25g |
$2765 | 2024-05-24 | |
Apollo Scientific | OR49064-250mg |
4-Bromo-6-methoxy-pyrazolo[1,5-a]pyridine |
1207839-86-8 | 0.98 | 250mg |
£63.00 | 2025-03-21 | |
Enamine | EN300-5164335-0.25g |
4-bromo-6-methoxypyrazolo[1,5-a]pyridine |
1207839-86-8 | 95.0% | 0.25g |
$913.0 | 2025-03-15 | |
Enamine | EN300-5164335-2.5g |
4-bromo-6-methoxypyrazolo[1,5-a]pyridine |
1207839-86-8 | 95.0% | 2.5g |
$3611.0 | 2025-03-15 |
4-Bromo-6-methoxypyrazolo[1,5-A]pyridine 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
4-Bromo-6-methoxypyrazolo[1,5-A]pyridineに関する追加情報
Chemical Profile of 4-Bromo-6-methoxypyrazolo[1,5-A]pyridine (CAS No. 1207839-86-8)
4-Bromo-6-methoxypyrazolo[1,5-A]pyridine, identified by its Chemical Abstracts Service (CAS) number 1207839-86-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazolo[1,5-A]pyridine scaffold, a privileged structure known for its broad biological activity and utility in drug discovery. The presence of both bromo and methoxy substituents on the pyrazolo[1,5-A]pyridine core introduces unique electronic and steric properties, making it a versatile intermediate for synthesizing biologically active molecules.
The 4-bromo group at the 4-position of the pyrazolo[1,5-A]pyridine ring enhances the electrophilicity of the molecule, facilitating nucleophilic substitution reactions that are commonly employed in medicinal chemistry. This feature allows for further functionalization, enabling the construction of complex molecular architectures. On the other hand, the 6-methoxy substituent exerts an electron-donating effect through resonance, which can modulate the reactivity and binding properties of the compound. Together, these substituents make 4-bromo-6-methoxypyrazolo[1,5-A]pyridine a valuable building block for designing novel therapeutic agents.
In recent years, significant advancements have been made in understanding the pharmacological potential of pyrazolo[1,5-A]pyridine derivatives. These compounds have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The structural framework of 4-bromo-6-methoxypyrazolo[1,5-A]pyridine has been leveraged to develop small-molecule inhibitors targeting various disease-related pathways. For instance, studies have demonstrated its utility in generating inhibitors of kinases and other enzymes involved in cancer progression.
One notable area of research involving 4-bromo-6-methoxypyrazolo[1,5-A]pyridine is its application in developing kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often dysregulated in diseases such as cancer. By modifying the pyrazolo[1,5-A]pyridine core with substituents like bromo and methoxy groups, researchers can fine-tune the binding affinity and selectivity of kinase inhibitors. Preliminary studies have shown that derivatives of this compound can effectively inhibit aberrant signaling pathways associated with tumor growth and metastasis.
Furthermore, the 4-bromo-6-methoxypyrazolo[1,5-A]pyridine scaffold has been explored for its potential in antiviral drug development. The structural features of this compound allow it to interact with viral proteins and disrupt essential viral replication cycles. Recent research has highlighted its role in developing inhibitors against RNA viruses by targeting viral polymerases or proteases. The bromo group facilitates further derivatization to enhance binding interactions with viral targets, making this compound a promising candidate for antiviral therapies.
The synthesis of 4-bromo-6-methoxypyrazolo[1,5-A]pyridine typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include condensation reactions to form the pyrazolo[1,5-A]pyridine core followed by bromination and methoxylation at specific positions. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it more feasible to produce this compound in quantities suitable for preclinical and clinical studies.
The pharmacokinetic properties of 4-bromo-6-methoxypyrazolo[1,5-A]pyridine are also subjects of interest in drug development. Researchers are investigating how structural modifications influence absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles. By optimizing these properties, it is possible to enhance drug bioavailability and reduce potential side effects. Computational modeling techniques have been employed to predict how different substituents affect pharmacokinetic behavior before experimental validation.
In conclusion,4-Bromo-6-methoxypyrazolo[1,5-A]pyridine (CAS No. 1207839-86-8) is a versatile heterocyclic compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for developing kinase inhibitors and antiviral agents. Ongoing studies continue to explore its applications in various therapeutic areas, underscoring its importance as a key intermediate in medicinal chemistry.
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